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Introduction: Isoniazid, also known as isonicotinic acid hydrazide (INH), is a cornerstone first-

line medication for the treatment and prophylaxis of tuberculosis.[1][2] It functions as a prodrug,

activated by the mycobacterial catalase-peroxidase enzyme (KatG), which then inhibits the

synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4][5] Due to

its critical role in global health, efficient and reliable synthesis protocols are of great interest to

the scientific community. This document provides detailed experimental protocols for the

synthesis of isoniazid, summarizes key quantitative data, and illustrates the experimental

workflow. The primary methods detailed are the reaction of an isonicotinate ester with

hydrazine hydrate and the direct conversion of isonicotinamide with hydrazine hydrate, which is

noted for its high yield and purity.[6][7]

Experimental Protocols
Two primary, high-yield methods for the synthesis of isoniazid are presented below.

Method 1: Synthesis from Isonicotinamide and
Hydrazine Hydrate
This protocol describes a single-step conversion of isonicotinamide to isoniazid with a high

yield (>95%) and purity (>99%).[6][7][8][9]

Materials:
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Isonicotinamide

Hydrazine Hydrate (100%)

C1 to C3 Alcohol (e.g., Methanol or Ethanol)

Glycerine Bath

Round-bottom flask with reflux condenser

Distillation apparatus

Procedure:

Dissolution: Dissolve isonicotinamide in a C1 to C3 alcohol (e.g., methanol or absolute

ethanol) in a round-bottom flask. The ratio of isonicotinamide to alcohol can range from 1:1

to 1:8.[6][8]

Addition of Hydrazine Hydrate: Add 100% hydrazine hydrate to the solution. The molar ratio

of hydrazine hydrate to isonicotinamide is typically between 0.7 to 1.1.[6]

Reflux: Heat the reaction mixture to reflux using a glycerine bath. The temperature should be

maintained between 100°C and 120°C.[6] Continue refluxing for a period of 3 to 5 hours.[6] A

common duration is 4 hours.[6][8][10]

Solvent Removal: After the reflux period is complete, distill off the alcohol solvent.[6][8]

Product Isolation: The resulting solid mass is isonicotinic acid hydrazide (INH). The product

should be collected while still hot.[6][8][10]

Purification (if necessary): The product can be further purified by recrystallization, for

example, from an ethanol/water mixture.[11]

Method 2: Synthesis from Ethyl Isonicotinate and
Hydrazine Hydrate
This method involves the reaction of an ester of isonicotinic acid with hydrazine. It generally

proceeds at a lower temperature than direct condensation from isonicotinic acid and provides
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good yields.[1]

Materials:

Ethyl Isonicotinate

Hydrazine Hydrate

Ethanol

Round-bottom flask with reflux condenser

Procedure:

Mixing Reagents: In a round-bottom flask, combine ethyl isonicotinate, ethanol, and

hydrazine hydrate.[1] A molar ratio of 1:1.5 for ethyl isonicotinate to hydrazine has been

shown to be effective.[1]

Reaction: Heat the mixture to a temperature of 70-75°C.[1]

Monitoring: The reaction progress can be monitored by techniques such as Thin Layer

Chromatography (TLC).

Product Isolation: Upon completion, the product can be isolated. This often involves cooling

the mixture to induce crystallization.

Purification: The synthesized isoniazid can be purified through recrystallization to achieve a

high-purity final product.[1] The melting point of the purified compound is a key indicator of

purity.[1]

Data Presentation
The following tables summarize quantitative data from various synthesis experiments.

Table 1: Summary of Synthesis from Isonicotinamide
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Startin
g
Materi
al
(Isonic
otinam
ide)

Solven
t
(Alcoh
ol)

Hydraz
ine
Hydrat
e
(100%)

Temp.
(°C)

Time
(h)

Yield
(g)

Yield
(%)

Meltin
g Point
(°C)

Refere
nce

9.99 g

77.97 g

(Ethano

l)

10.1 g 115 4 9.73 g 97.34 170.0 [8][9]

19.40 g

39.49 g

(Metha

nol)

14.14 g 110 4 19.3 g 99.49 169.9
[6][8]

[10]

24.99 g

39.48 g

(Metha

nol)

20.20 g 110 4 24.0 g 96.03 169.9
[6][8]

[10]

Table 2: Summary of Synthesis from Isonicotinic Acid Esters

Starting
Material

Reactant
Ratio
(Ester:Hydr
azine)

Temp. (°C) Time (h)
Max Yield
(%)

Reference

Ethyl

Isonicotinate
1:1.5 70-75 - 72.9 [1]

Isonicotinic

Acid (Direct)
- 129-130 4 78.6 [1]

Table 3: Physicochemical Properties of Isoniazid
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Property Value Reference

Molecular Formula C₆H₇N₃O [2][12][13]

Molecular Weight 137.14 g/mol [2][12][13]

Appearance
Colorless or white crystalline

powder
[12][13][14]

Melting Point 170 - 171.4 °C [1][2]

Solubility in Water ~14% at 25°C [2]

Solubility in Ethanol ~2% at 25°C [2]

pH (1% aq. solution) 5.5 - 6.5 [2][14]

Visualizations
The following diagram illustrates the general experimental workflow for the synthesis of

isoniazid from isonicotinamide.
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Workflow for Isoniazid Synthesis from Isonicotinamide

1. Reaction Setup

2. Synthesis

3. Product Isolation

4. Characterization

Start

Dissolve Isonicotinamide
in C1-C3 Alcohol

Add Hydrazine Hydrate
to solution

Reflux mixture
(100-120°C, 3-5h)

Distill off alcohol
solvent

Collect solid product
(Isoniazid)

Recrystallization
(Optional)

Analyze Purity
(Melting Point, FTIR, etc.)

End Product:
High-Purity Isoniazid

Click to download full resolution via product page

Caption: Experimental workflow for isoniazid synthesis.

Conclusion
The synthesis of isoniazid can be achieved through several reliable methods. The conversion

of isonicotinamide using hydrazine hydrate in an alcoholic solvent stands out as a particularly

efficient, single-step process that consistently delivers high yields and purity.[6][7] The

alternative route from ethyl isonicotinate is also effective and operates under milder

temperature conditions.[1] The protocols and data provided herein offer a comprehensive guide

for researchers in the synthesis of this vital antitubercular agent. Proper characterization of the

final product, including melting point determination and spectroscopic analysis, is crucial to

confirm its identity and purity.[1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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